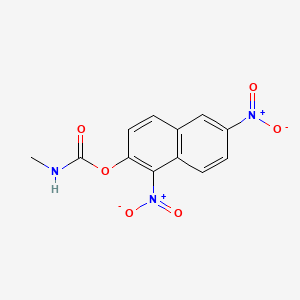
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a methyl group, and the esterification occurs with 1,6-dinitro-2-naphthol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester typically involves the reaction of 1,6-dinitro-2-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving 1,6-dinitro-2-naphthol in an appropriate solvent such as dichloromethane.
- Adding methyl isocyanate to the solution.
- Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Large-scale reactors and automated systems are used to control the reaction conditions precisely. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: Amino derivatives are formed by reducing the nitro groups.
Substitution: Different esters or amides can be formed depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The ester group can also be hydrolyzed, releasing the active components that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl-, 1-naphthyl ester: Similar structure but lacks the nitro groups.
Carbamic acid, N-methyl-, 1-naphthyl ester: Similar but without the dinitro substitution.
Carbamic acid, N-methyl-, 2-naphthyl ester: Similar but with a different position of the ester group.
Uniqueness
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is unique due to the presence of two nitro groups on the naphthyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63982-50-3 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
(1,6-dinitronaphthalen-2-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H9N3O6/c1-13-12(16)21-10-5-2-7-6-8(14(17)18)3-4-9(7)11(10)15(19)20/h2-6H,1H3,(H,13,16) |
InChI Key |
JNUMKCKRNVODQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


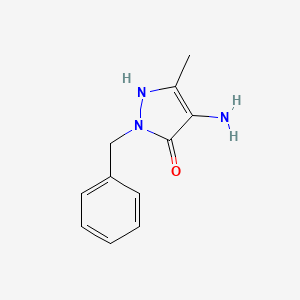
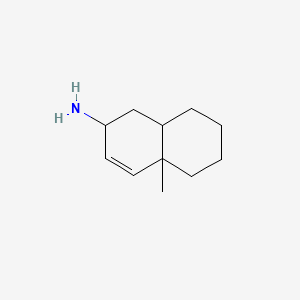
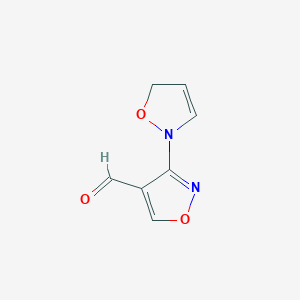

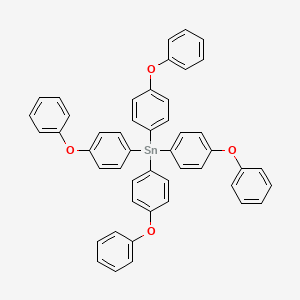
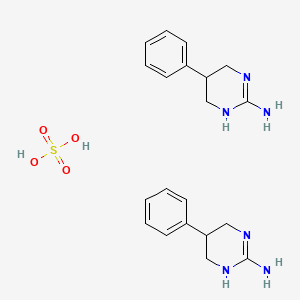
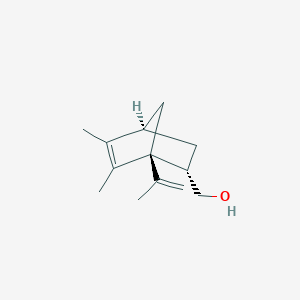
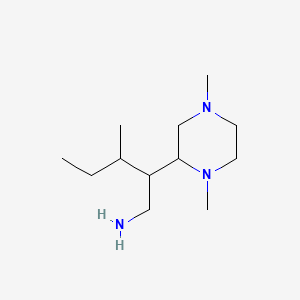
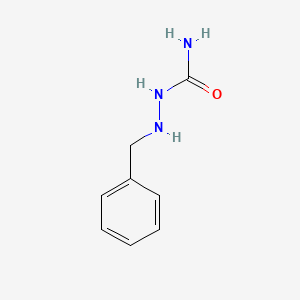
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)
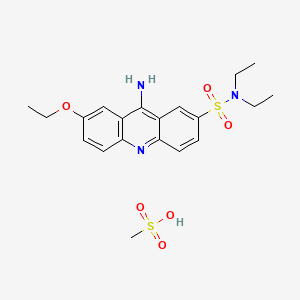
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)

![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
